molecular formula C6H2Cl2INO2 B1404278 1,3-Dichloro-2-iodo-4-nitrobenzene CAS No. 1803809-06-4

1,3-Dichloro-2-iodo-4-nitrobenzene

Cat. No. B1404278
M. Wt: 317.89 g/mol
InChI Key: SSHBAVLTTMLJJL-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-iodo-4-nitrobenzene is an organic compound with the chemical formula C₆H₂Cl₂INO₂ . It belongs to the class of dichloronitrobenzenes and appears as an off-white solid. The compound is soluble in conventional organic solvents. Its systematic name is 2-chloro-1-iodo-4-nitrobenzene .


Synthesis Analysis

The synthesis of 1,3-Dichloro-2-iodo-4-nitrobenzene involves the oxidation of 2,6-dichloroaniline using peroxytrifluoroacetic acid .


Molecular Structure Analysis

The molecular structure of 1,3-Dichloro-2-iodo-4-nitrobenzene consists of a benzene ring with specific halogen and nitro substituents. The chlorine atoms are positioned at the 1st and 3rd carbon positions, the iodine atom at the 2nd position, and the nitro group at the 4th position .


Chemical Reactions Analysis

  • Nitration : The compound can undergo nitration reactions, leading to the formation of various isomers. For instance, nitration of benzenamine yields the 1,4-isomer, which can further hydrolyze to 4-nitrobenzenamine .

properties

IUPAC Name

1,3-dichloro-2-iodo-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2INO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHBAVLTTMLJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-iodo-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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